REACTION_SMILES
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[K+:27].[OH2:28].[P-:20]([F:21])([F:22])([F:23])([F:24])([F:25])[F:26].[c:1]1([S:7](=[O:8])[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:15]1[cH:16][cH:17][s:18][cH:19]1>>[P-:20]([F:21])([F:22])([F:23])([F:24])([F:25])[F:26].[c:1]1([S+:7]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[c:17]2[cH:16][cH:15][cH:19][s:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccsc1
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Name
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|
Type
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product
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
|
|
Type
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product
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Smiles
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c1ccc([S+](c2ccccc2)c2cccs2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |